molecular formula C14H14N2 B8619301 9-Amino-1,2,3,4-tetrahydro-1,4-methanoacridine CAS No. 116207-83-1

9-Amino-1,2,3,4-tetrahydro-1,4-methanoacridine

Cat. No. B8619301
M. Wt: 210.27 g/mol
InChI Key: STSMGBGTIPIGCZ-UHFFFAOYSA-N
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Patent
US05202440

Procedure details

A solution of anthranilonitrile (3.6 g, 30.0 mmole), norcamphor (3.3 g, 30.0 mmole) and para-toluenesulfonic acid (50 mg) in benzene (50 ml) was heated to reflux using a Dean Stark apparatus. After heating for 18 hours, the reaction mixture was then cooled (25° C.) and the separated water (about 1.5 ml) was withdrawn. The excess benzene was then removed under vacuum (1 mm Hg, 15 minutes). The oily residue thus obtained was dissolved in tetrahydrofuran (THF, 10 ml) and was cooled to 0° C. and a solution of lithium diisopropylamide in THF (1M, 36 ml, 36 mmole) was then added. This reaction mixture was then stirred at 0° C. for 3 hours. At the end of this period, the reaction mixture was quenched with 40 ml of water and was extracted with methylene chloride (200 ml). The resulting organic phase was washed with water (2×50 ml) and dried (anhydrous MgSO4). The methylene chloride was removed under vaccum to afford a residue which was loaded on a silica gel flash chromatography column. Elution with 5% methanol in methylene chloride containing 1% triethylamine afforded the title compound 1.6 g, 25%) as an oil which solidified on standing (m.p. 185°-186° C.). 1H-NMR (CDCl3, 300 MHz, δ): 2H, m, 1.22-1.42 ppm; 1H, d, 1.64 ppm (J=7.0 Hz); 1H, d, 1.86 ppm (J=6.0 Hz); 2H, m, 1.9-2.04 ppm; 2H, bd, 3.46 ppm; 2H, bs, 4.49 ppm; 1H, t, 7.38 ppm (J=6.0 Hz); 1H, t, 7.55 ppm (J=6.0 Hz); 1H, d, 7.67 ppm (J=6.0 Hz); 1H, d, 7.92 ppm (J=6.0 Hz).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:10]1[CH:14]2[CH2:15][C:16](=O)[CH:12]([CH2:13]2)[CH2:11]1.C([N-]C(C)C)(C)C.[Li+]>C1C=CC=CC=1.O1CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[NH2:9][C:1]1[C:2]2[C:3]([N:4]=[C:11]3[C:10]=1[CH:14]1[CH2:13][CH:12]3[CH2:16][CH2:15]1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
3.3 g
Type
reactant
Smiles
C1CC2CC1CC2=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was then stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the separated water (about 1.5 ml) was withdrawn
CUSTOM
Type
CUSTOM
Details
The excess benzene was then removed under vacuum (1 mm Hg, 15 minutes)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
At the end of this period, the reaction mixture was quenched with 40 ml of water
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (200 ml)
WASH
Type
WASH
Details
The resulting organic phase was washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed under vaccum
CUSTOM
Type
CUSTOM
Details
to afford a residue which
WASH
Type
WASH
Details
Elution with 5% methanol in methylene chloride containing 1% triethylamine

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C2=CC=CC=C2N=C2C3CCC(C12)C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.